2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1903425-90-0
VCID: VC4154939
InChI: InChI=1S/C19H15N5O3S/c25-19(8-12-1-3-15-16(7-12)27-11-26-15)20-9-18-22-21-17-4-2-14(23-24(17)18)13-5-6-28-10-13/h1-7,10H,8-9,11H2,(H,20,25)
SMILES: C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Molecular Formula: C19H15N5O3S
Molecular Weight: 393.42

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

CAS No.: 1903425-90-0

Cat. No.: VC4154939

Molecular Formula: C19H15N5O3S

Molecular Weight: 393.42

* For research use only. Not for human or veterinary use.

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide - 1903425-90-0

Specification

CAS No. 1903425-90-0
Molecular Formula C19H15N5O3S
Molecular Weight 393.42
IUPAC Name 2-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Standard InChI InChI=1S/C19H15N5O3S/c25-19(8-12-1-3-15-16(7-12)27-11-26-15)20-9-18-22-21-17-4-2-14(23-24(17)18)13-5-6-28-10-13/h1-7,10H,8-9,11H2,(H,20,25)
Standard InChI Key WJAGNQORBBLVLX-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5

Introduction

Functional Groups

  • Aromatic systems (benzodioxole and thiophene).

  • Amide functionality (-CONH-) for hydrogen bonding.

  • Heterocyclic nitrogen atoms in the triazolopyridazine core.

General Synthesis Strategy

The synthesis of such complex heterocyclic compounds typically involves:

  • Formation of the Benzodioxole Core: Starting from catechol derivatives, benzodioxole can be synthesized via methylenation using formaldehyde or derivatives.

  • Construction of the Triazolopyridazine Ring: This involves cyclization reactions using hydrazine derivatives and pyridazine precursors under controlled conditions.

  • Amide Bond Formation: The acetamide linkage is introduced through coupling reactions between carboxylic acid derivatives and amines or hydrazides.

Specific Reactions

  • Cyclization reactions are often catalyzed by acids or bases to form triazolopyridazine rings.

  • Amide bonds are formed using reagents like carbodiimides (e.g., DCC) or coupling agents like HATU.

Potential Applications

Compounds with triazolopyridazine scaffolds are known for their pharmacological activities:

  • Antimicrobial Activity: The heterocyclic nitrogen atoms can interact with bacterial enzymes or DNA.

  • Anti-inflammatory Properties: Similar structures have shown selective COX-2 inhibition.

  • Anticancer Potential: The thiophene group may enhance binding to cancer cell targets through π-stacking interactions.

Mechanism of Action

Heterocyclic compounds often act by:

  • Binding to active sites of enzymes.

  • Modulating receptor activity through hydrogen bonding and hydrophobic interactions.

Docking Studies

In silico studies suggest that similar compounds exhibit strong binding affinities to enzymes like COX-2 or kinases due to their planar aromatic systems and hydrogen-bond donors/acceptors.

Experimental Data

While specific data on this compound is limited, related structures have demonstrated:

  • IC50 values in the micromolar range for cancer cell lines.

  • High selectivity indices for COX-2 inhibition over COX-1.

Challenges

  • Synthetic Complexity: Multistep synthesis with moderate yields.

  • Limited Solubility: May require formulation strategies for bioavailability.

Future Research

  • Optimization of Activity: Modifying substituents on the triazolopyridazine ring for enhanced potency.

  • Toxicity Studies: Evaluating cytotoxicity against non-target cells.

  • Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound represents a promising candidate for drug discovery due to its diverse functional groups and potential biological activities. Further experimental validation is necessary to confirm its therapeutic utility in specific applications.

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